molecular formula C24H23N5O3S2 B611120 N-(4-{4-(5-(2-Methoxyethoxy)pyrazin-2-ylthio)-2,6-dimethylphenyl}thiazol-2-yl)isonicotinamide CAS No. 1438638-83-5

N-(4-{4-(5-(2-Methoxyethoxy)pyrazin-2-ylthio)-2,6-dimethylphenyl}thiazol-2-yl)isonicotinamide

货号: B611120
CAS 编号: 1438638-83-5
分子量: 493.6
InChI 键: ICECVTFTHRPNOE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Structural Features and Nomenclature

This compound possesses a molecular formula of C₂₄H₂₃N₅O₃S₂ with a molecular weight of 493.6 grams per mole. The compound exhibits a complex architectural framework that integrates multiple pharmacologically relevant heterocyclic systems within a single molecular entity. The International Union of Pure and Applied Chemistry systematic name for this compound is N-[4-[4-[5-(2-methoxyethoxy)pyrazin-2-yl]sulfanyl-2,6-dimethylphenyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide, which precisely describes the connectivity and substitution pattern of its constituent molecular fragments.

The structural analysis reveals several key molecular features that contribute to its biological activity profile. The central 2,6-dimethylphenyl core serves as a rigid scaffold that positions the thiazole and pyrazine substituents in specific spatial orientations. The thiazole ring system, located at the 4-position of the central phenyl ring, provides a five-membered heterocyclic framework containing both sulfur and nitrogen atoms, which contributes to the molecule's ability to engage in hydrogen bonding and π-π stacking interactions with target proteins. The pyrazine moiety, connected through a sulfur linker, introduces additional nitrogen atoms that can participate in coordination with metal centers or hydrogen bonding networks within protein active sites.

The 2-methoxyethoxy substituent on the pyrazine ring enhances the compound's aqueous solubility characteristics while maintaining appropriate lipophilicity for cellular penetration. This functional group represents a common medicinal chemistry strategy for optimizing pharmacokinetic properties without compromising target binding affinity. The isonicotinamide group, derived from pyridine-4-carboxylic acid, introduces an amide functional group that can serve as both a hydrogen bond donor and acceptor, facilitating specific recognition by target proteins.

Structural Component Chemical Role Contribution to Activity
Thiazole ring Heterocyclic scaffold π-π stacking, hydrogen bonding
Pyrazine moiety Nitrogen-rich heterocycle Metal coordination, hydrogen bonding
2,6-Dimethylphenyl core Central scaffold Spatial orientation, hydrophobic interactions
2-Methoxyethoxy group Solubilizing substituent Enhanced aqueous solubility
Isonicotinamide group Amide functionality Protein recognition, hydrogen bonding

Historical Development in Heterocyclic Chemistry

The development of this compound represents the culmination of more than a century of advances in heterocyclic chemistry, particularly in the synthesis and application of thiazole and pyrazine-containing compounds. The thiazole component of this molecule traces its origins to the pioneering work of Arthur Rudolf Hantzsch and J. H. Weber, who first described the thiazole ring system on November 18, 1887. Their seminal publication, titled "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," established the fundamental principles of thiazole chemistry and provided the synthetic foundation upon which modern thiazole-containing pharmaceuticals would be built.

The historical development of thiazole chemistry reveals a progression from simple synthetic curiosities to sophisticated pharmaceutical agents. The early work of Hantzsch demonstrated the preparation of 4-methylthiazole, the first free thiazole ever described, through the reduction of 2-oxy-4-methylthiazole using zinc powder distillation. This breakthrough established the viability of thiazole synthesis and opened the field for subsequent investigations into the biological properties of thiazole-containing compounds. The controversy between Hantzsch and Tcherniac regarding the structure and properties of thiocyanoacetone derivatives, which continued for 36 years, ultimately led to a deeper understanding of thiazole chemistry and the development of improved synthetic methodologies.

The pyrazine component of the target compound similarly benefits from extensive historical development in heterocyclic chemistry. The first recorded synthesis of a pyrazine derivative was achieved by Laurent in 1855 with the preparation of tetraphenylpyrazine, which he termed "amarone". This initial synthesis involved the dry distillation of α-phenyl-α-(benzylideneamino)acetonitrile, demonstrating the feasibility of constructing the pyrazine ring system through thermal cyclization processes. The subsequent work by Victor Meyer's laboratory at Zurich led to the description of alkylpyrazines and the establishment of fundamental synthetic principles that would guide future developments in pyrazine chemistry.

The integration of multiple heterocyclic systems within a single molecular framework, as exemplified by this compound, represents a modern approach to drug design that leverages the accumulated knowledge of heterocyclic chemistry. This molecular hybridization strategy allows for the combination of pharmacophoric elements from different chemical classes to achieve enhanced potency, selectivity, and drug-like properties.

Historical Milestone Year Contribution Relevance to Target Compound
First thiazole synthesis 1887 Hantzsch thiazole synthesis Foundation for thiazole component
First pyrazine synthesis 1855 Laurent tetraphenylpyrazine Basis for pyrazine chemistry
Thiazole structure elucidation 1890s Resolution of Hantzsch-Tcherniac controversy Understanding of thiazole reactivity
Modern heterocycle hybridization 2000s Multi-target drug design Integration of multiple pharmacophores

Significance in Medicinal Chemistry and Kinase Inhibition Research

This compound occupies a unique position in contemporary medicinal chemistry as a first-in-class inhibitor of the Highly expressed in cancer 1 and NIMA-related kinase 2 protein-protein interaction. This compound represents a significant advancement in the field of kinase inhibition research, particularly in the context of targeting non-traditional kinase-substrate interactions rather than conventional adenosine triphosphate-competitive binding sites. The development of this compound addresses a critical gap in cancer therapeutics by providing a mechanism to disrupt mitotic regulation processes that are specifically dysregulated in malignant cells.

The medicinal chemistry significance of this compound extends beyond its primary mechanism of action to encompass broader principles of structure-based drug design. The molecule was developed through systematic optimization of a 4-aryl-N-pyridinylcarbonyl-2-aminothiazole scaffold, with various C-4' substituents introduced to enhance both potency and water solubility characteristics. This optimization process exemplifies modern medicinal chemistry approaches that balance multiple pharmaceutical properties simultaneously, including target binding affinity, selectivity, pharmacokinetic properties, and synthetic accessibility.

The compound demonstrates remarkable selectivity profiles that distinguish it from conventional kinase inhibitors. Unlike traditional kinase inhibitors that often exhibit broad specificity across multiple kinase families due to conservation of the adenosine triphosphate binding site, this compound achieves selectivity through its unique mechanism of disrupting specific protein-protein interactions. This selectivity is demonstrated by its inactivity against a panel of kinases and human ether-à-go-go-related gene channels, indicating both target specificity and cardiac safety characteristics.

The kinase inhibition research applications of this compound extend to combination therapy strategies, where it has demonstrated synergistic effects when combined with established anticancer agents. The ability to reduce the required dosage of sorafenib by half while maintaining comparable efficacy in hepatocellular carcinoma models represents a significant advancement in cancer combination therapy approaches. This finding suggests that protein-protein interaction inhibitors like this compound may serve as valuable components in multi-drug regimens designed to overcome resistance mechanisms and reduce systemic toxicity.

The thiazole scaffold present in this compound aligns with historical precedents for successful pharmaceutical applications of thiazole-containing molecules. Thiazole derivatives have found extensive use in medicinal chemistry, ranging from antimicrobial agents to anti-inflammatory drugs. The commercial significance of thiazole derivatives includes widely used compounds such as meloxicam, a non-steroidal anti-inflammatory drug, and various agricultural fungicides including thifluzamide and tricyclazole. This established track record of thiazole-containing pharmaceuticals provides confidence in the drug development potential of this compound.

Research Application Significance Clinical Relevance
Protein-protein interaction inhibition First-in-class mechanism Novel therapeutic approach
Kinase selectivity Avoids off-target effects Improved safety profile
Combination therapy Synergistic drug interactions Reduced dosage requirements
Cancer cell specificity Selective cytotoxicity Minimal normal cell toxicity
Oral bioavailability Convenient administration Patient compliance advantages

属性

IUPAC Name

N-[4-[4-[5-(2-methoxyethoxy)pyrazin-2-yl]sulfanyl-2,6-dimethylphenyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S2/c1-15-10-18(34-21-13-26-20(12-27-21)32-9-8-31-3)11-16(2)22(15)19-14-33-24(28-19)29-23(30)17-4-6-25-7-5-17/h4-7,10-14H,8-9H2,1-3H3,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICECVTFTHRPNOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)SC4=NC=C(N=C4)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-{4-(5-(2-Methoxyethoxy)pyrazin-2-ylthio)-2,6-dimethylphenyl}thiazol-2-yl)isonicotinamide, often referred to as compound 1438638-83-5, is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound consists of several functional groups that contribute to its biological activity:

  • Pyrazinylthio Group : Enhances interaction with biological targets.
  • Thiazolyl and Isonicotinamide Moieties : Implicated in various pharmacological effects.
  • Methoxyethoxy Substituent : May influence solubility and bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits significant cytotoxicity against various cancer cell lines, which is attributed to its ability to induce apoptosis and inhibit cell proliferation.

  • Inhibition of Oncogenic Pathways : The compound has been shown to inhibit key proteins involved in cancer cell survival, including MDM2 and XIAP. This dual inhibition leads to the activation of p53, a critical tumor suppressor protein.
  • Caspase Activation : It promotes the activation of caspases (3, 7, and 9), which are essential for the execution phase of apoptosis in cells.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound results in cell cycle arrest at the G1 phase, further contributing to its anticancer efficacy.

Table of Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
EU-10.3Induces apoptosis via caspase activation
EU-30.4Inhibits MDM2 and XIAP
NB-16430.5Cell cycle arrest at G1 phase
SHEP11.0Promotes p53 activation

In Vivo Studies

In vivo experiments using murine models have demonstrated that this compound can significantly reduce tumor size without notable toxicity to normal tissues.

Case Studies

  • Study on Leukemia Cells : A study published in Cancer Research reported that this compound exhibited potent antiproliferative effects on human leukemia cell lines (EU-1 and EU-3), with IC50 values significantly lower than traditional chemotherapeutics.
  • Normal Hematopoiesis Assessment : Clonogenic assays showed that this compound did not adversely affect normal hematopoietic stem cells, indicating a favorable therapeutic index compared to doxorubicin.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound has a favorable absorption profile with moderate bioavailability. Toxicological assessments indicate low toxicity levels in non-cancerous cell lines and animal models, making it a promising candidate for further development as an anticancer agent.

常见问题

Q. What experimental methods are used to determine the mechanism of action of this compound in cancer models?

The compound primarily inhibits the Hec1-Nek2 protein interaction, disrupting mitotic progression and inducing apoptosis. Key methodologies include:

  • Protein interaction assays : Co-immunoprecipitation (Co-IP) or fluorescence resonance energy transfer (FRET) to validate Hec1-Nek2 disruption.
  • Gene silencing : siRNA knockdown of Hec1 to compare phenotypic effects (e.g., mitotic arrest) with compound treatment.
  • Cell viability assays : GI50 values (14.29–73.65 nM in breast cancer lines) determined via MTT or ATP-based luminescence assays .

Q. How is the compound’s in vivo efficacy validated in preclinical models?

  • Breast cancer xenografts : Tumor volume reduction measured via caliper or imaging (e.g., MRI) in immunocompromised mice.
  • Toxicity profiling : Body weight monitoring, hematological/biochemical panels, and histopathological analysis of major organs to confirm lack of systemic toxicity .

Q. What assays quantify apoptosis induction by this compound in vitro?

  • Annexin V/propidium iodide (PI) staining : Flow cytometry to distinguish early/late apoptotic cells.
  • Caspase-3/7 activation : Luminescent assays using caspase-specific substrates.
  • Mitochondrial membrane potential : JC-1 dye to assess depolarization, a hallmark of intrinsic apoptosis .

Advanced Research Questions

Q. How does the compound overcome multidrug resistance (MDR) in cancer cells?

The compound downregulates P-glycoprotein (Pgp) expression, enhancing retention of cytotoxic substrates like doxorubicin. Methodological approaches include:

  • Pgp expression analysis : Western blot or qPCR in MDR cell lines (e.g., MCF-7/ADR).
  • Combination studies : Synergy assays (e.g., Chou-Talalay method) with Pgp-dependent chemotherapeutics to calculate combination indices (CI) .

Q. What structural features are critical for optimizing pharmacokinetic (PK) properties?

  • Methoxyethoxy group : Modifications to improve solubility (e.g., PEGylation) or metabolic stability (e.g., deuterium substitution).
  • Thiazole-phenyl linkage : Hydrogen bond acceptors influence oral bioavailability.
  • Methodology : PK studies in rodents using LC-MS/MS to measure plasma half-life, Cmax, and AUC .

Q. How can structure-activity relationship (SAR) studies guide analog design?

  • Core scaffold retention : Thiazole and pyrazine rings are essential for Hec1 binding (docking simulations using Schrödinger or AutoDock).
  • Substituent modifications : Methyl groups on the phenyl ring enhance steric complementarity; sulfur atoms in thioether linkages improve membrane permeability.
  • In vitro screening : Parallel synthesis of analogs followed by GI50 profiling in diverse cancer cell lines .

Q. What methodologies resolve contradictions in potency data across cell lines?

  • Dose-response normalization : Use Hill equation modeling to account for variable assay conditions.
  • Genetic profiling : RNA-seq or CRISPR screens to identify resistance markers (e.g., Nek2 overexpression).
  • 3D spheroid models : Compare 2D vs. 3D efficacy to assess tissue penetration limitations .

Methodological Notes

  • Protein Binding Assays : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) for quantifying Hec1-Nek2 dissociation constants (Kd).
  • In Vivo Dosing : Oral administration at 10–50 mg/kg/day in xenograft models, with plasma exposure monitored via LC-MS/MS .
  • Synergy Validation : Use CompuSyn software for dose-effect analysis to distinguish additive vs. synergistic effects .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。